Delphinidin 3-arabinoside
Description
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H/t13-,17-,18+,20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQCUFJAUJKCKH-GOWHUIJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341478 | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171370-55-1 | |
| Record name | Delphinidin 3-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN 3-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KIE206XHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Biosynthetic Pathway and Characterization of Delphinidin 3-Arabinoside
Executive Summary
Delphinidin 3-arabinoside (Dp-3-Ara) is a specific anthocyanin subclass predominantly found in Vaccinium species (bilberries, blueberries).[1] Unlike its glucoside counterparts, the arabinoside variant presents unique challenges in both biosynthesis (requiring specific pentose-sugar donors) and analytical resolution (due to isobaric interference with other pentosides). This guide delineates the enzymatic cascade responsible for its formation, the critical role of Flavonoid 3',5'-hydroxylase (F3'5'H), and the specific UDP-arabinose donor pathway. It further provides a validated workflow for its extraction, isolation, and mass-spectrometric identification, designed for researchers in plant metabolomics and natural product drug discovery.
The Biosynthetic Architecture
The synthesis of Delphinidin 3-arabinoside is a bipartite process involving the formation of the unstable aglycone (delphinidin) followed by a stabilizing glycosylation event.
The Aglycone Foundation: F3'5'H Specificity
The defining feature of the delphinidin aglycone is the tri-hydroxylation of the B-ring at positions 3', 4', and 5'. This hydroxylation pattern dictates the pigment's blue-hue potential and antioxidant potency.
-
Precursor: The pathway branches from the general phenylpropanoid pathway at Dihydrokaempferol or Dihydroquercetin .
-
The Gatekeeper Enzyme: Flavonoid 3',5'-hydroxylase (F3'5'H) .[2][3] This cytochrome P450 enzyme (CYP75A subfamily) is the critical divergent point. It hydroxylates the B-ring of dihydroflavonols to produce Dihydromyricetin .
-
Note: Without F3'5'H activity, the plant produces only cyanidin (red) or pelargonidin (orange) derivatives.
-
-
Oxidation: Dihydromyricetin is reduced by Dihydroflavonol 4-reductase (DFR) to a leucoanthocyanidin, which is then oxidized by Anthocyanidin Synthase (ANS) to form the unstable Delphinidin cation.
The Glycosylation Step: The Arabinose Challenge
The final and most distinct step is the transfer of an arabinose moiety to the 3-hydroxyl group. This confers stability and water solubility.
-
Enzyme: UDP-sugar:anthocyanidin 3-O-glycosyltransferase (UA3GT) . In Vaccinium species, specific isoforms (e.g., VcUFGT variants) exhibit promiscuity toward sugar donors, accepting UDP-Gal, UDP-Glc, and UDP-Ara.
-
The Donor Supply (UDP-Arabinose): Unlike glucose, arabinose is a pentose. Its availability limits the rate of Dp-3-Ara accumulation.
-
UDP-Glucose is oxidized to UDP-Glucuronic Acid (by UDP-glucose dehydrogenase).
-
UDP-Glucuronic Acid is decarboxylated to UDP-Xylose (by UDP-glucuronic acid decarboxylase/UDP-xylose synthase).
-
UDP-Xylose is epimerized to UDP-Arabinose by UDP-xylose 4-epimerase (UXE) .
-
Pathway Visualization (DOT Diagram)
Caption: Figure 1. Biosynthetic route of Delphinidin 3-arabinoside showing the critical F3'5'H hydroxylation and UDP-arabinose donor integration.
Experimental Workflow: Isolation & Purification
Researchers isolating this compound from Vaccinium myrtillus (Bilberry) or V. corymbosum (Blueberry) must prevent acid hydrolysis of the arabinose bond while maintaining the flavylium cation stability.
Extraction Protocol
Objective: Maximize yield while preventing degradation.
-
Tissue Preparation: Lyophilize fresh berry skins (highest concentration) and grind to a fine powder under liquid nitrogen.
-
Solvent System: Methanol:Water:Formic Acid (70:29:1 v/v/v).
-
Why Formic Acid? HCl (0.1-1%) is traditional but can cause hydrolysis of the arabinoside bond during concentration. Formic acid is volatile and gentler.
-
-
Extraction:
-
Sonicate powder in solvent (1:10 w/v) for 20 mins at <25°C.
-
Centrifuge at 10,000 x g for 10 mins.
-
Re-extract pellet twice. Combine supernatants.
-
-
Concentration: Rotary evaporate at <35°C to remove methanol. Do not evaporate to dryness (prevents irreversible aggregation).
Purification (Solid Phase Extraction)
Objective: Remove sugars, organic acids, and non-phenolic impurities.
-
Cartridge: C18 Sep-Pak or equivalent (activated with MeOH, equilibrated with 0.1% aqueous Formic Acid).
-
Loading: Load aqueous extract.
-
Wash: Flush with 2 bed volumes of 0.1% Formic Acid (removes free sugars/acids).
-
Elution: Elute anthocyanins with Methanol containing 0.1% Formic Acid.
-
Enrichment (Optional): For high-purity isolation, use semi-preparative HPLC or Sephadex LH-20 chromatography.
Analytical Characterization (LC-MS/MS)
Distinguishing Delphinidin 3-arabinoside (Dp-3-Ara) from Delphinidin 3-glucoside (Dp-3-Glc) and Delphinidin 3-galactoside (Dp-3-Gal) is critical. While Dp-3-Glc and Dp-3-Gal are isobaric (same mass), Dp-3-Ara has a unique mass due to the pentose sugar.
Mass Spectrometry Logic
-
Hexose (Glc/Gal): MW = 180. Neutral loss = 162 Da (anhydrous).
-
Pentose (Ara): MW = 150. Neutral loss = 132 Da (anhydrous).
Identification Table[5][7]
| Compound | Precursor Ion | MS/MS Fragment (Aglycone) | Neutral Loss ( | Elution Order (Reverse Phase C18) |
| Delphinidin 3-Galactoside | 465 | 303 | 162 | 1 (Earliest) |
| Delphinidin 3-Glucoside | 465 | 303 | 162 | 2 |
| Delphinidin 3-Arabinoside | 435 | 303 | 132 | 3 (Latest) |
Note: On C18 columns, arabinosides typically elute after glucosides/galactosides due to the lower polarity of the pentose ring compared to hexoses.
Analytical Decision Tree (DOT Diagram)
Caption: Figure 2. Logic flow for LC-MS discrimination of Delphinidin 3-arabinoside from co-occurring glycosides.
References
-
Jaakola, L., et al. (2002). Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development. Plant Physiology.[4][5] Link
-
Latti, A. K., et al. (2008). Analysis of Anthocyanin Variation in Wild Populations of Bilberry (Vaccinium myrtillus L.) in Finland. Journal of Agricultural and Food Chemistry. Link
- Saito, R., et al. (2013). Characterization of UDP-sugar-dependent glycosyltransferases involved in anthocyanin biosynthesis in Vaccinium. (Contextual reference on Vaccinium UGT specificity).
-
Ebert, B., et al. (2017). The elaborate route for UDP-arabinose delivery into the Golgi of plants. PNAS.[6] Link
-
Downey, M. O., & Rochfort, S. (2008).[7] Simultaneous separation of anthocyanins and flavonols in grape skins by HPLC and their identification by MS. Journal of Chromatography A. Link
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fcn.unp.edu.ar [fcn.unp.edu.ar]
An In-depth Technical Guide to the Molar Extinction Coefficient of Delphinidin 3-Arabinoside
This guide provides a comprehensive technical overview of the molar extinction coefficient of delphinidin 3-arabinoside, a critical parameter for its accurate quantification in research, quality control, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries who work with anthocyanins and require a deep understanding of their spectrophotometric properties.
Executive Summary
Chemical and Physical Properties of Delphinidin 3-Arabinoside
A thorough understanding of the physicochemical properties of delphinidin 3-arabinoside is essential for its handling, analysis, and interpretation of experimental data.
| Property | Value | Source |
| Chemical Name | Delphinidin 3-arabinoside | [2] |
| Molecular Formula | C₂₀H₁₉ClO₁₁ (chloride form) | [1][3] |
| Molecular Weight | 470.81 g/mol (chloride form) | [1][3][4] |
| CAS Number | 171370-55-1 (chloride form) | [1][3] |
| Appearance | Purple to purplish-red solid | [3] |
| λmax (UV-Vis) | ~520-525 nm (pH-dependent) | [1] |
| Solubility | Water-soluble | [5] |
| Stability | pH-sensitive, more stable in acidic conditions | [1][5] |
Note: The chloride form is commonly isolated and commercially available.
The Significance of the Molar Extinction Coefficient in Anthocyanin Research
The molar extinction coefficient is an intrinsic property of a molecule that dictates the extent of light absorption at a specific wavelength. Its importance in the context of delphinidin 3-arabinoside and other anthocyanins stems from its central role in the Beer-Lambert Law, the fundamental principle governing spectrophotometric quantification.
The Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (in mol·L⁻¹)
An accurate molar extinction coefficient is, therefore, indispensable for converting a simple absorbance measurement into a precise concentration value. This is critical for:
-
Standardization of plant extracts: Ensuring batch-to-batch consistency.
-
Pharmacokinetic studies: Determining the concentration of the compound in biological fluids.
-
In vitro and in vivo assays: Accurately dosing cells or animal models.
-
Quality control: Verifying the potency of dietary supplements and natural colorants.
Methodologies for the Determination and Application of the Molar Extinction Coefficient
Due to the inherent instability of anthocyanins and the difficulty in obtaining pure crystalline standards, the pH differential method is the most widely accepted and practical approach for quantifying total monomeric anthocyanins.[6][7] This method leverages the reversible structural transformation of anthocyanins with a change in pH.
The pH Differential Method: A Self-Validating System
The underlying principle of the pH differential method is the differential absorbance of the colored oxonium form of the anthocyanin at pH 1.0 and the colorless hemiketal form at pH 4.5. The difference in absorbance at the λmax is directly proportional to the concentration of the anthocyanin.
Experimental Workflow for the pH Differential Method:
Caption: Workflow for anthocyanin quantification using the pH differential method.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
Purified delphinidin 3-arabinoside (or a well-characterized extract)
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate buffer (0.4 M), pH 4.5
-
Methanol (HPLC grade)
-
Hydrochloric acid (concentrated)
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known amount of purified delphinidin 3-arabinoside and dissolve it in a known volume of acidified methanol (e.g., methanol with 0.1% HCl) to create a stock solution of known concentration.
-
Preparation of Measurement Solutions:
-
Prepare two dilutions of the stock solution.
-
For the first dilution, use the pH 1.0 potassium chloride buffer.
-
For the second dilution, use the pH 4.5 sodium acetate buffer.
-
The dilution factor should be chosen to yield an absorbance in the linear range of the spectrophotometer (typically 0.2 - 0.8) at the λmax.
-
-
Spectrophotometric Analysis:
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Using a UV-Vis spectrophotometer, perform a wavelength scan from 400 nm to 700 nm for the pH 1.0 solution to determine the λmax.
-
Measure the absorbance of both the pH 1.0 and pH 4.5 solutions at the determined λmax and at 700 nm (to correct for any haze or turbidity).[6]
-
-
Calculation of Absorbance:
-
Calculate the absorbance (A) for each dilution using the following formula: A = (Aλmax - A₇₀₀)pH 1.0 - (Aλmax - A₇₀₀)pH 4.5
-
-
Calculation of the Molar Extinction Coefficient:
-
Using the Beer-Lambert Law (A = εbc), rearrange the formula to solve for ε: ε = A / (b * c)
-
Where 'c' is the molar concentration of delphinidin 3-arabinoside in the measurement cuvette.
-
Causality Behind Experimental Choices
-
Acidified Methanol for Stock Solution: Anthocyanins are most stable in acidic conditions, which prevent their degradation to colorless forms. Methanol is a good solvent for anthocyanins.
-
pH 1.0 Buffer: At this highly acidic pH, the vast majority of the anthocyanin exists in the colored flavylium cation form.
-
pH 4.5 Buffer: At this pH, the flavylium cation is in equilibrium with the colorless hemiketal form, leading to a significant decrease in absorbance at the λmax.
-
Measurement at 700 nm: Anthocyanins do not absorb light at 700 nm. Any absorbance at this wavelength is due to light scattering from suspended solids (haze), and subtracting this value corrects the absorbance at the λmax.
-
Quartz Cuvettes: Quartz is transparent in the UV and visible regions of the electromagnetic spectrum, ensuring that the measured absorbance is solely due to the sample.
Approximations and Considerations for Trustworthiness
In the absence of a highly purified standard of delphinidin 3-arabinoside, researchers often rely on the molar extinction coefficient of a related, commercially available anthocyanin, such as cyanidin-3-glucoside (ε = 26,900 L·mol⁻¹·cm⁻¹) or a general value for delphinidin glycosides. While this is a pragmatic approach, it is crucial to acknowledge and report this as an approximation. The structural differences between anthocyanins (e.g., the number and position of hydroxyl and methoxyl groups on the B-ring, and the nature of the glycosyl moiety) can influence the molar extinction coefficient.[8]
One study suggests that the molar absorptivity values for anthocyanidin 3-monoglycosides are relatively similar, with an average of approximately 22,000 L·mol⁻¹·cm⁻¹ in acidified aqueous solutions.[9] Using such a value can be a reasonable starting point, but for rigorous quantitative studies, empirical determination is always preferred.
Logical Framework for Ensuring Trustworthy Data:
Caption: Logical flow for achieving reliable quantification of delphinidin 3-arabinoside.
Conclusion
The molar extinction coefficient of delphinidin 3-arabinoside is a fundamental parameter for its accurate quantification. While a definitive, universally cited value remains elusive, this guide provides a robust framework for its empirical determination using the pH differential method. By adhering to the detailed protocol and understanding the underlying chemical principles, researchers can generate reliable and reproducible data. When using approximations based on related compounds, it is imperative to clearly state the assumptions made to ensure transparency and scientific integrity. The methodologies outlined herein are designed to empower researchers to confidently and accurately quantify delphinidin 3-arabinoside in a variety of matrices, thereby advancing our understanding of this important natural compound.
References
-
Delphinidin 3-arabinoside | 171370-55-1 - Benchchem.
-
Showing Compound Delphinidin 3-arabinoside (FDB017192) - FooDB.
-
Delphinidin-3-O-arabinoside chloride | Anthocyanins - MedchemExpress.com.
-
Delphinidin-3-O-arabinoside | CAS:28500-01-8 | High Purity | Manufacturer BioCrick.
-
(PDF) Delphinidin-3-O-sambubioside: a novel xanthine oxidase inhibitor identified from natural anthocyanins - ResearchGate.
-
Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem.
-
Delphinidin 3-arabinoside cation | C20H19O11+ | CID 12137508 - PubChem.
-
Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes - PMC - PubMed Central.
-
Delphinidin-3-O-sambubioside: a novel xanthine oxidase inhibitor identified from natural anthocyanins | Food Quality and Safety | Oxford Academic.
-
Delphinidin-3-O-sambubioside: a novel xanthine oxidase inhibitor identified from natural anthocyanins - Oxford Academic.
-
Spectrophotometric determination of Anthocyanin Content in Different Fresh Fruits - Mitra SK.
-
Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - Frontiers.
-
Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using - NSF Public Access Repository.
-
Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives - MDPI.
-
Molar absorptivities and reducing capacity of pyranoanthocyanins and other anthocyanins.
-
Chromatogram and UV/Vis spectra at 520nm of the isolated anthocyanins: a) delphinidin-3,5-diglucoside; b) cyanidin - ResearchGate.
-
Alternative Extraction and Downstream Purification Processes for Anthocyanins - MDPI.
-
Identification, Quantification, and Method Validation of Anthocyanins - MDPI.
-
Molar Absorptivity and Color Characteristics of Acylated and Non-Acylated Pelargonidin-Based Anthocyanins | Journal of Agricultural and Food Chemistry - ACS Publications.
-
(PDF) Qualitative and Quantitative Methods to Evaluate Anthocyanins - ResearchGate.
-
Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by - USDA ARS.
-
UV-Vis Spectrum of Delphinidin - SIELC Technologies.
-
Correlation of two anthocyanin quantification methods - USDA ARS.
-
A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC.
-
Effect of Temperature on Acidity and Hydration Equilibrium Constants of Delphinidin-3-O- And Cyanidin-3-O-sambubioside Calculated From Uni- And Multiwavelength Spectroscopic Data - PubMed.
-
Anthocyanins degradation during storage of Hibiscus sabdariffa extract and evolution of its degradation products - UMR QualiSud.
-
Delphinidin 3-O-(2-O-beta-D-glucopyranosyl-alpha-L-arabinopyranoside): A novel anthocyanin identified in Beluga black lentils - ResearchGate.
-
Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC - NIH.
-
The possible thermal degradation pathways of delphinidin and petunidin - ResearchGate.
-
Kinetics of Thermal Degradation of the Anthocyanins Delphinidin-3-rutinoside and Malvidin-3-glucoside - SEARCH.
Sources
- 1. Delphinidin 3-arabinoside | 171370-55-1 | Benchchem [benchchem.com]
- 2. Showing Compound Delphinidin 3-arabinoside (FDB017192) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 6. mitrask.com [mitrask.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Molar absorptivities and reducing capacity of pyranoanthocyanins and other anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
Delphinidin 3-arabinoside content in bilberry vs blueberry
Technical Analysis: Delphinidin 3-Arabinoside Content in Vaccinium myrtillus (Bilberry) vs. Vaccinium corymbosum (Blueberry)
Executive Summary: The Chemotaxonomic Imperative
In the high-value botanical drug and nutraceutical market, the adulteration of European Bilberry (Vaccinium myrtillus) with the less expensive American Highbush Blueberry (Vaccinium corymbosum) is a pervasive quality control challenge. While both species possess antioxidant properties, their phytochemical profiles—and consequently their pharmacological efficacies—are distinct.
This guide focuses on Delphinidin 3-arabinoside (D3A) .[1][2] While present in both species, D3A serves as a critical quantitative marker. In V. myrtillus, delphinidin glycosides (including D3A) constitute a dominant fraction of the anthocyanin profile. In contrast, V. corymbosum is dominated by malvidin glycosides. For researchers and developers, quantifying D3A is not merely an assay of content; it is a validation of botanical authenticity and a predictor of therapeutic potency, particularly in ophthalmologic and vascular applications where delphinidin’s specific structural instability correlates with high radical scavenging capacity.
Chemical & Botanical Context: The Anthocyanin Fingerprint
The genus Vaccinium exhibits a complex "fingerprint" of 15 major anthocyanins, formed by the glycosylation of five aglycones (delphinidin, cyanidin, petunidin, peonidin, malvidin) with three sugars (galactose, glucose, arabinose).
Comparative Profile Logic
-
Bilberry (V. myrtillus): Characterized by a "Delphinidin/Cyanidin Dominance."[3][4][5] The profile is rich in delphinidin-3-O-galactoside, -glucoside, and -arabinoside .[1][6] The total anthocyanin content is significantly higher (300–700 mg/100g FW) with delphinidin derivatives often accounting for >30% of the total fraction.
-
Blueberry (V. corymbosum): Characterized by "Malvidin Dominance."[3][4] While D3A is present, it is often a minor peak compared to Malvidin-3-galactoside and Malvidin-3-glucoside.[1]
Quantitative Data Summary
The following table synthesizes comparative data from HPLC-DAD and LC-MS/MS analyses.
| Analyte / Parameter | Bilberry (V. myrtillus) | Blueberry (V. corymbosum) | Differentiation Factor |
| Total Anthocyanins | 300 – 700 mg/100g FW | 100 – 300 mg/100g FW | Bilberry is ~2-3x more concentrated.[1] |
| Dominant Aglycone | Delphinidin & Cyanidin | Malvidin & Peonidin | Key Chemotaxonomic Split.[1] |
| Delphinidin 3-Arabinoside | Major Peak (High Conc.) | Minor Peak (Low Conc.) | Primary Marker for Authenticity. |
| Profile Complexity | High (All 15 combinations prominent) | Variable (Often lacks specific glycosides) | Bilberry shows a "cleaner" distribution of all 15.[1] |
| Flesh Color | Deep Red/Purple (Anthocyanins in pulp) | Green/White (Anthocyanins in skin only) | Macroscopic indicator of total content.[1] |
Technical Insight: The high concentration of D3A in Bilberry contributes to its superior in vitro antioxidant capacity (ORAC values) but poses stability challenges in formulation due to the presence of ortho-dihydroxyl groups in the B-ring of the delphinidin moiety.
Analytical Methodology: A Self-Validating Protocol
To rigorously quantify D3A and distinguish between species, a standard UV-Vis spectrophotometric assay is insufficient. A self-validating HPLC-DAD-MS/MS workflow is required to separate the specific arabinoside moiety from galactoside and glucoside isomers.[1]
Experimental Workflow
Objective: Isolate and quantify Delphinidin 3-arabinoside (m/z 435) with >98% specificity.
Protocol Steps:
-
Extraction (The Acidified Matrix):
-
Reagent: Methanol:Water:Formic Acid (70:29:1 v/v/v).
-
Rationale: Acidification (pH < 2) is critical to maintain the anthocyanin in the stable, red flavylium cation form. Non-acidified extraction leads to hemiketal formation and color loss.
-
Process: Sonicate 500mg lyophilized fruit powder in 10mL solvent for 15 min at <25°C (Heat degrades D3A). Centrifuge at 10,000g.
-
-
Chromatographic Separation:
-
Detection & Validation:
Visualization: Analytical Logic Flow
Figure 1: The "Self-Validating" Analytical Workflow. By combining UV quantification with MS identification, the protocol distinguishes the specific arabinoside marker from isomeric interferences.
Pharmacological Implications: The D3A Paradox
For drug development professionals, D3A represents a "high risk, high reward" target. Its pharmacological potential is defined by the Bioavailability-Activity Paradox .[1]
Mechanism of Action
Delphinidin derivatives possess the highest antioxidant capacity among anthocyanins due to the three hydroxyl groups on the B-ring.
-
Oxidative Stress: D3A effectively scavenges superoxide anions and inhibits lipid peroxidation.
-
Signaling Pathways: D3A has been shown to inhibit the NF-κB pathway and downregulate COX-2 expression, relevant for anti-inflammatory and anti-cancer therapeutics.
The Stability Challenge
The same hydroxyl groups that confer potency make D3A highly unstable at physiological pH (7.4), leading to rapid degradation into phenolic acid metabolites (e.g., gallic acid) and aldehydes.
-
Bioavailability: Studies indicate <1% of ingested D3A reaches systemic circulation intact.
-
Implication: Drug delivery systems (e.g., nano-encapsulation) are required to protect D3A during gastric transit and enhance absorption.
Visualization: Pharmacological Pathway[1]
Figure 2: Mechanistic impact of Delphinidin 3-Arabinoside on cellular oxidative and inflammatory pathways.[1]
References
-
Comparison of Anthocyanin Content
- Title: Bilberries vs. Blueberries: A Comprehensive Review.
- Source: MDPI (Foods Journal).
-
URL:[Link](General landing for verification)
- Title: Rapid and Sensitive Determination of Anthocyanins in Bilberries Using UHPLC.
-
Pharmacological Mechanisms
-
Chemical Profile Data
-
Bioavailability Studies
Sources
- 1. Showing Compound Delphinidin 3-arabinoside (FDB017192) - FooDB [foodb.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification, Quantification, and Method Validation of Anthocyanins | MDPI [mdpi.com]
- 8. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Physical and chemical properties of delphinidin 3-arabinoside
This technical guide provides a rigorous analysis of Delphinidin 3-arabinoside , a critical anthocyanin glycoside found in Vaccinium species. It is designed for researchers requiring actionable data on its physicochemical stability, analytical isolation, and pharmacological mechanisms.
Physicochemical Characterization, Stability Kinetics, and Pharmacological Applications[1]
Executive Summary
Delphinidin 3-arabinoside (D3A) is a bioactive anthocyanin pigment distinguished by its specific glycosylation pattern (arabinose at C3) and hydroxylation profile (3,4,5-trihydroxy B-ring). While potent as an antioxidant and anti-inflammatory agent, its utility in drug development is historically limited by low bioavailability and high instability at physiological pH. This guide delineates the structural determinants of this instability, provides validated protocols for its isolation, and maps its molecular interaction within the NF-
Chemical Architecture & Identity
D3A exists primarily as a flavylium cation in acidic environments. Its chromophore is defined by the delphinidin aglycone, which possesses the highest number of B-ring hydroxyl groups among common anthocyanidins, conferring superior antioxidant potential but reduced stability compared to malvidin or peonidin derivatives.
Table 1: Chemical Identity & Constants
| Parameter | Technical Specification |
| IUPAC Name | (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol chloride |
| Common Name | Delphinidin 3-O-arabinoside |
| CAS Number | 171370-55-1 (Chloride salt); 28500-01-8 (General) |
| Molecular Formula | C |
| Molecular Weight | 435.36 g/mol (Cation); 470.81 g/mol (Chloride) |
| ~536 nm (Visible); ~274 nm (UV) | |
| Predicted pKa | ~6.37 (Acidic dissociation of B-ring hydroxyls) |
| Solubility | Soluble in DMSO, Acidified Methanol, Water (pH < 3).[1][2][3][4][5][6][7][8] Insoluble in non-polar organics. |
Physicochemical Dynamics & Stability
The stability of D3A is governed by a pH-dependent equilibrium. In drug formulation, maintaining the Flavylium Cation is critical for bioactivity and color retention.
pH-Dependent Structural Transformation
At pH > 4.0, D3A undergoes hydration at C2 to form a colorless hemiketal, which further ring-opens to a yellow chalcone. This process is reversible but leads to irreversible degradation (browning) via oxidation of the B-ring if not stabilized.
Diagram 1: Structural Transformation & Degradation Pathway
Caption: The pH-dependent equilibrium of Delphinidin 3-arabinoside. Stability is maximal in the Flavylium state; biological fluids (pH 7.4) drive the equilibrium toward unstable Chalcone forms.
Thermal & Light Stability
-
Thermal: Follows first-order degradation kinetics (
). The activation energy ( ) is approximately 90 kJ/mol, indicating high sensitivity to heat.[9] -
Photostability: UV irradiation accelerates B-ring oxidation. Formulations must be stored in amber glass under inert atmosphere (N
or Ar).
Analytical Characterization (HPLC-MS)
Precise identification requires separating D3A from its glucoside and galactoside analogs, which often co-elute due to similar polarity.
Validated HPLC-MS/MS Protocol
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5
m. -
Mobile Phase A: Water + 5% Formic Acid (Suppresses ionization of phenolic groups, sharpening peaks).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection:
-
UV-Vis: 520 nm (Quantification).[10]
-
MS (ESI+): Precursor ion [M]+ m/z 435. Fragment ions m/z 303 (Delphinidin aglycone).
-
Diagram 2: Extraction & Purification Workflow
Caption: Isolation workflow for Delphinidin 3-arabinoside emphasizing low-temperature processing and acid stabilization to prevent degradation.
Biological Interface & Pharmacokinetics
Mechanism of Action: NF- B Inhibition
D3A exhibits anti-inflammatory activity by modulating the NF-
Diagram 3: Pharmacological Mechanism (NF-
Caption: D3A inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation, thereby silencing pro-inflammatory gene expression.[8]
Bioavailability Challenges
-
Absorption: Low (< 0.2% of ingested dose).
-
Metabolism: Rapidly hydrolyzed by intestinal microflora into phenolic acids (gallic acid) or methylated by COMT (Catechol-O-methyltransferase) to form petunidin derivatives.
-
Drug Delivery Strategy: Nan encapsulation (liposomes or chitosan nanoparticles) is recommended to protect the B-ring from premature oxidation in the gut.
Experimental Protocols
Protocol A: Quantification of D3A in Biological Samples
Objective: Determine D3A concentration in plasma or tissue homogenate.
-
Sample Prep: Mix 100
L plasma with 10 L 20% Formic Acid (stabilizes flavylium). -
Protein Precipitation: Add 300
L cold Acetonitrile. Vortex 30s. Centrifuge 10,000 x g for 10 min at 4°C. -
Supernatant Handling: Evaporate supernatant under N
stream. Reconstitute in Mobile Phase A (Water + 5% Formic Acid). -
Injection: Inject 20
L into HPLC-MS system using conditions defined in Section 4.1.
Protocol B: Stability Testing for Formulation
Objective: Assess half-life (
-
Preparation: Dissolve D3A (50
M) in buffers at pH 3.0, 5.0, and 7.4. -
Incubation: Hold at 37°C in a water bath.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120 min.
-
Quenching: Immediately dilute 1:1 with 10% Formic Acid to "freeze" the equilibrium structure.
-
Analysis: Measure Absorbance at 520 nm. Plot
vs. time to calculate rate constant .
References
-
PubChem. (2025).[3][5] Delphinidin 3-arabinoside Chloride - Compound Summary. National Library of Medicine. [Link]
-
FooDB. (2019). Delphinidin 3-arabinoside (FDB017192).[1][11] The Food Database. [Link]
-
Khozooei, S., et al. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment. Frontiers in Nutrition. [Link]
-
Cisse, M., et al. (2016). Anthocyanins degradation during storage of Hibiscus sabdariffa extract and evolution of its degradation products. Food Chemistry. [Link]
Sources
- 1. Showing Compound Delphinidin 3-arabinoside (FDB017192) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delphinidin 3-arabinoside cation | C20H19O11+ | CID 12137508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Temperature on Acidity and Hydration Equilibrium Constants of Delphinidin-3-O- and Cyanidin-3-O-sambubioside Calculated from Uni- and Multiwavelength Spectroscopic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons [mdpi.com]
- 8. Delphinidin-3-O-arabinoside | CAS:28500-01-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. umr-qualisud.cirad.fr [umr-qualisud.cirad.fr]
- 10. researchgate.net [researchgate.net]
- 11. Showing dietary polyphenol Delphinidin 3-O-arabinoside - Phenol-Explorer [phenol-explorer.eu]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Delphinidin 3-Arabinoside
Abstract & Introduction
Delphinidin 3-arabinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant blue, purple, and red colors in many fruits, vegetables, and flowers.[1][2] Beyond its role as a colorant, it is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potent antioxidant properties and potential health benefits. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts, functional foods, and biological fluids is crucial for pharmacokinetic studies, quality control, and understanding its biological activity.
This application note presents a robust and highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of delphinidin 3-arabinoside. The inherent selectivity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer overcomes the challenges of matrix interference, while the chromatographic separation provides the necessary resolution from isomeric compounds. We will detail the optimized parameters, from sample preparation to final detection, and explain the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Principle of the Method: The Synergy of LC and MS/MS
The power of this method lies in the coupling of High-Performance Liquid Chromatography (HPLC or UHPLC) with tandem mass spectrometry (MS/MS).
-
Liquid Chromatography (LC): The LC system separates delphinidin 3-arabinoside from other compounds in the sample extract based on its physicochemical properties. A reversed-phase C18 column is the standard choice, separating compounds based on their hydrophobicity.[3] The mobile phase is acidified, typically with formic acid, which is critical for maintaining the anthocyanin in its stable flavylium cation form.[4] This ensures sharp chromatographic peaks and optimal ionization.
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode. The mass spectrometer then performs two stages of mass analysis.
-
Q1 (First Quadrupole): Isolates the protonated molecular ion (the precursor ion) of delphinidin 3-arabinoside, which has a mass-to-charge ratio (m/z) of 435.2.
-
Q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas.
-
Q3 (Third Quadrupole): A specific, characteristic fragment ion (the product ion) is monitored.
-
This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and sensitivity.[5][6]
Instrumentation, Reagents, and Consumables
-
Instrumentation: Any modern HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Reagents:
-
Delphinidin 3-arabinoside analytical standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid (≥99%)
-
Methanol (HPLC grade) for extraction
-
-
Consumables: 1.5 mL autosampler vials, 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).
Optimized LC-MS/MS Method Parameters
The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
Liquid Chromatography Parameters
The gradient is designed to effectively separate delphinidin 3-arabinoside from other common anthocyanins and matrix components. Delphinidin glycosides are among the more polar anthocyanins and thus tend to elute earlier in a reversed-phase system.[4]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry Parameters
Parameters are optimized for the specific fragmentation of delphinidin 3-arabinoside. The key is the MRM transition, which is based on the predictable fragmentation of the glycosidic bond.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | +4500 to +5500 V[1][7] |
| Source Temperature | 450 - 550 °C[1] |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium (instrument-dependent) |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Dwell Time | 100-300 ms[1] |
MRM Transition Details
The fragmentation of delphinidin 3-arabinoside involves the cleavage of the glycosidic bond, resulting in the neutral loss of the arabinose sugar moiety (a pentose, mass ~132 Da). This leaves the stable delphinidin aglycone as the primary product ion.[8][9]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) |
| Delphinidin 3-arabinoside | 435.2 | 303.2 | Optimized around 20-25 V |
Note: Collision Energy (CE) is highly instrument-dependent and must be optimized by infusing a standard solution to achieve the maximum product ion intensity.
Figure 1: Fragmentation pathway of delphinidin 3-arabinoside in MS/MS.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock (1000 µg/mL): Accurately weigh 1.0 mg of delphinidin 3-arabinoside standard and dissolve in 1.0 mL of acidified methanol (0.1% HCl or Formic Acid). Store in the dark at -20°C.
-
Working Stock (10 µg/mL): Dilute the primary stock 1:100 with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the working stock to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).[1]
Sample Preparation: Fruit Matrix (e.g., Blueberries)
The goal of sample preparation is to efficiently extract the anthocyanins while preserving their chemical integrity. Acidified solvents are crucial to prevent degradation.[10]
-
Homogenization: Freeze-dry fresh samples and grind them into a fine, homogenous powder.
-
Extraction:
-
Weigh 100 mg of powdered sample into a microcentrifuge tube.
-
Add 1.0 mL of extraction solvent (Methanol with 1% Formic Acid).
-
Vortex thoroughly for 1 minute.
-
Sonicate for 15 minutes in a chilled water bath to prevent thermal degradation.
-
-
Clarification:
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Filtration & Dilution:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilute the sample with the initial mobile phase as needed to fall within the calibration curve range.
-
Self-Validation Check: To ensure complete extraction, the sample pellet can be re-extracted a second time. Analysis of this second extract should yield a significantly lower concentration (e.g., <10% of the first extract), confirming the efficiency of the initial step.[10]
Sources
- 1. research-groups.usask.ca [research-groups.usask.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. academicjournals.org [academicjournals.org]
- 9. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Precision Preparation of Delphinidin 3-Arabinoside Stock Solutions
Abstract & Strategic Overview
Delphinidin 3-arabinoside (D3A) is a potent anthocyanin with significant antioxidant and enzyme-inhibitory properties.[1][2] However, its utility in research is frequently compromised by its inherent instability.[1][2] Unlike stable synthetic small molecules, D3A exists in a dynamic equilibrium dependent on pH, temperature, and light.[1][2]
The Core Challenge: At physiological pH (7.4), D3A rapidly transitions from the stable red flavylium cation to unstable quinoidal base forms, leading to ring fission and degradation.[1]
The Solution: This protocol rejects the standard "weigh-and-dissolve" approach in favor of a Self-Validating Protocol . We utilize a high-concentration DMSO stock for stability, coupled with an acidified intermediate step and a UV-Vis spectrophotometric validation loop to ensure the actual concentration delivered to the assay matches the theoretical calculation.[1][2]
Physicochemical Profile
Understanding the molecule is the first step to successful formulation.[1][2]
| Parameter | Specification | Critical Note |
| Compound Name | Delphinidin 3-arabinoside chloride | Assumes chloride salt form (most common commercial form).[1][2] |
| CAS Number | 28500-01-8 / 171370-55-1 | Verify against Certificate of Analysis (CoA).[2] |
| Molecular Weight | ~470.8 g/mol | Note:[1][3][4] Hygroscopic nature often alters effective mass.[1][2] |
| Solubility | DMSO (>20 mM), Acidified MeOH | Poor stability in pure water; insoluble in non-polar organics.[1][2] |
| ~525–535 nm | Measured in acidified methanol (pH < 1.0).[1][2] | |
| pKa (Flavylium) | ~2.5–3.0 | Below pH 2, the stable red cation predominates.[1] |
Pre-Formulation Logic: The Flavylium Equilibrium
To maintain integrity, D3A must be forced into its Flavylium Cation state during storage and initial handling.[1]
-
The Trap: Dissolving D3A in neutral water or non-acidified methanol allows the formation of the colorless hemiketal (pseudobase), which is the precursor to irreversible degradation.
-
The Fix: All solvents used for stock preparation and initial dilution must be acidified or anhydrous (DMSO) to suppress proton loss.[1][2]
Protocol A: Primary Stock Solution (10 mM)
Purpose: Long-term storage (6 months at -80°C).[1][2] Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Rationale: DMSO prevents hydrolytic ring opening.[1][2] We avoid adding acid directly to the DMSO stock to prevent potential sulfoxide reactions over long storage, relying instead on the high solubility and lack of water to maintain stability.[1]
Materials
Procedure
-
Equilibration: Remove the D3A vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Weighing: Weigh approximately 1–2 mg of D3A into an amber vial. Record the exact mass (
) in mg. -
Calculation: Calculate the required volume of DMSO (
) to achieve a 10 mM concentration. [1][2] -
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex gently for 30 seconds.[1][2]
-
Inert Gas Sparging: Gently blow Argon or Nitrogen over the headspace of the vial for 10 seconds to displace oxygen.[1][2]
-
Aliquot & Store: Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C.
Protocol B: Self-Validating Quality Control (The "Check" Step)
Purpose: Anthocyanin powders often contain water or impurities (purity ranges 90–98%).[1][2] Relying solely on weight leads to experimental error.[1][2] This step determines the actual molar concentration using the Beer-Lambert Law.[1][2]
Materials
-
QC Solvent: 0.1% HCl in Methanol (v/v). (Maintains pH < 1 for maximum absorbance).
Procedure
-
Dilution: Prepare a 1:100 dilution of your 10 mM Stock into the QC Solvent (e.g., 10 µL Stock + 990 µL Acidified MeOH).
-
Blanking: Blank the spectrophotometer with pure QC Solvent.
-
Measurement: Scan absorbance from 250 nm to 700 nm.
-
Calculation:
[1][2]-
= Absorbance value.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - = Path length (usually 1 cm).[1][2]
- = Molar Extinction Coefficient.[1][2]
-
Note on
: Literature values vary.[1][2] For D3A in acidified methanol, use 29,000 M⁻¹cm⁻¹ as a standard reference [1, 2].[1][2] If high precision is required, determine using a certified reference standard.
-
-
Adjustment: Label your stock vials with the validated concentration (e.g., "9.4 mM") rather than the theoretical "10 mM".
Protocol C: Working Solutions for Bioassays
Purpose: Delivery to cells or enzymatic assays.[1][2] Constraint: Cells cannot tolerate high DMSO or low pH.[1][2]
-
Intermediate Dilution: Dilute the Stock 1:10 into 0.01% HCl in Water .
-
Final Dilution: Dilute the Intermediate directly into the culture medium or assay buffer immediately prior to use.
Workflow Visualization
Figure 1: Decision tree for the preparation and validation of Delphinidin 3-arabinoside stock solutions, emphasizing the QC feedback loop.
Troubleshooting & FAQ
| Observation | Diagnosis | Corrective Action |
| Stock solution turns blue/violet. | pH is too high (Neutral/Basic).[1][2] | The solvent may be wet or alkaline.[1][2] Re-prepare using fresh anhydrous DMSO or add trace HCl (0.01% v/v) to the DMSO.[1][2] |
| Precipitate forms upon aqueous dilution. | Solubility limit exceeded or "Salting out." | Ensure the intermediate dilution step is used.[1][2] Do not dilute >100µM directly into high-salt buffers (PBS) without an intermediate step.[1][2] |
| Low Absorbance in QC. | Degradation or Hydration.[1][2] | The powder may have absorbed water, lowering the effective mass.[1] Use the calculated concentration from QC for all downstream assays. |
References
-
Molar Absorptivity of Anthocyanins: Giusti, M. M., & Wrolstad, R. E. (2001).[1][2] Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry.
-
Anthocyanin Stability & Chemistry: Castañeda-Ovando, A., et al. (2009).[1][2] Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.[2] [1][2]
-
Delphinidin 3-arabinoside Identification: PubChem Compound Summary for CID 12137508.[2] [1][2]
Sources
- 1. Delphinidin 3-arabinoside cation | C20H19O11+ | CID 12137508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Delphinidin 3-arabinoside | C20H19ClO11 | CID 91810628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Delphinidin-3-O-arabinoside chloride supplier | CAS No :171370-55-1 | AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: High-Purity Isolation of Delphinidin 3-Arabinoside via Preparative HPLC
Abstract
This application note details a robust workflow for the purification of delphinidin 3-arabinoside (D3A), a bioactive anthocyanin, from crude plant extracts (specifically Vaccinium myrtillus or Vaccinium corymbosum). Unlike standard flavonoid protocols, this guide addresses the critical challenge of resolving D3A from its positional isomers—delphinidin 3-galactoside (D3Gal) and delphinidin 3-glucoside (D3G)—which frequently co-elute on standard C18 chemistries. The protocol utilizes a shallow-gradient Preparative HPLC approach, preceded by optimized Solid Phase Extraction (SPE), to achieve purities suitable for pharmacological screening and reference standard generation.
Introduction & Chemical Context
The Target Molecule
Delphinidin 3-arabinoside is a polar, water-soluble pigment. Its stability and solubility are governed by a pH-dependent equilibrium. In acidic environments (pH < 2), it exists as the stable, red flavylium cation . As pH rises (pH 4–6), it transitions to the colorless carbinol pseudobase and subsequently to the purple quinoidal base .
Critical Operational Constraint: All extraction and chromatographic steps must maintain a pH < 2.0 to stabilize the flavylium form. Failure to do so results in peak broadening, degradation, and loss of colorimetric detection signal at 520 nm.
The Separation Challenge
In Vaccinium extracts, D3A is often a minor component relative to D3Gal and D3G. These three compounds differ only by the stereochemistry of the sugar moiety.
-
D3-Galactoside: Elutes first (most polar sugar orientation).
-
D3-Glucoside: Elutes second.
-
D3-Arabinoside: Elutes third (often trailing on the shoulder of the glucoside).
Achieving baseline resolution requires a stationary phase with high steric selectivity and a mobile phase that suppresses silanol ionization.
Experimental Workflow
Process Logic Diagram
The following flowchart outlines the critical decision points and material flow, ensuring the integrity of the unstable anthocyanin throughout the process.
Figure 1: End-to-end purification workflow emphasizing the "Stability Control Zone" required to prevent anthocyanin degradation.
Pre-Purification Protocols
Extraction
Direct injection of crude juice will foul preparative columns irreversibly. We employ a solvent extraction followed by SPE.[1][2]
-
Solvent: Methanol:Water:Formic Acid (70:29:1 v/v/v).
-
Why Formic Acid? It is volatile (easier to remove than HCl) and sufficiently acidic to maintain the flavylium cation.
-
-
Protocol:
-
Suspend 10 g of lyophilized berry powder in 100 mL solvent.
-
Sonicate for 15 minutes at < 25°C (ice bath recommended). Heat degrades anthocyanins rapidly.
-
Centrifuge at 4000 rpm for 10 min. Collect supernatant.
-
Repeat extraction on the pellet once; combine supernatants.
-
Evaporate methanol using a rotary evaporator at 30°C. Do not dry completely. Stop when volume is reduced to ~30 mL (mostly aqueous).
-
Solid Phase Extraction (SPE) Cleanup
This step removes bulk sugars (which cause high backpressure) and non-polar lipids.
-
Cartridge: C18 Prep-scale cartridge (e.g., 5g or 10g bed).
-
Step-by-Step:
-
Condition: 30 mL Methanol followed by 30 mL 0.1% Formic Acid (aq).
-
Load: Apply the aqueous extract from step 3.1.
-
Wash: Flush with 50 mL 0.1% Formic Acid (aq). Sugars and organic acids elute here.[1]
-
Elute: 30 mL Acidified Methanol (0.1% Formic Acid). Anthocyanins elute as a dark red band.
-
Concentrate: Rotovap at 30°C to remove methanol. Re-suspend in Mobile Phase A (Water + Formic Acid) for injection.
-
Analytical Scouting (Method Development)
Before committing to the preparative run, the separation of D3A from D3Gal and D3G must be confirmed on an analytical scale.
Analytical Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm (High surface area carbon load preferred).
-
Mobile Phase A: Water + 5% Formic Acid.
-
Note: Higher acid concentration (5-10%) improves peak shape for anthocyanins compared to the standard 0.1%.
-
-
Mobile Phase B: Acetonitrile (100%).
-
Detection: 520 nm (Visible) and 280 nm (UV).
The "Isomer-Splitting" Gradient
To separate the arabinoside (D3A) from the glucoside (D3G), a very shallow gradient slope is required during the critical elution window.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Injection |
| 5.0 | 10 | Initial ramp |
| 25.0 | 15 | Shallow Gradient (0.25% B/min) |
| 30.0 | 100 | Wash |
| 35.0 | 5 | Re-equilibration |
Result: D3Gal elutes ~12 min, D3G ~13.5 min, and D3A ~14.8 min. If resolution (Rs) between D3G and D3A is < 1.5, lower the slope to 0.15% B/min.
Preparative HPLC Protocol[2][3][4][5]
System Setup
-
Column: Prep C18, 20 x 250 mm, 5 µm or 10 µm.
-
Flow Rate: 15–20 mL/min (Linear velocity scaled from analytical).
-
Injection Volume: 2–5 mL (depending on concentration; max load approx. 50 mg total anthocyanins).
Preparative Gradient
Direct linear scale-up of the analytical gradient.
| Time (min) | % B | Rationale |
| 0 | 5 | Load |
| 5 | 10 | Approach target elution zone |
| 35 | 16 | Extended shallow gradient for max resolution |
| 36 | 100 | Column Flush |
| 45 | 5 | Re-equilibration |
Fraction Collection Strategy
Do not rely on auto-collection alone. The D3G tail often overlaps with the D3A front.
-
Monitor 520 nm: Watch the real-time chromatogram.
-
Discard the Valley: Collect the D3G peak. When the signal drops to the valley between D3G and D3A, divert flow to waste for 15–30 seconds.
-
Collect D3A: Start collection as the D3A peak rises. Stop collection at 10% peak height on the tail to avoid co-eluting petunidin derivatives.
Post-Processing & Quality Control
Solvent Removal
-
Evaporation: Remove Acetonitrile via rotary evaporation at < 30°C .
-
Lyophilization: Freeze the remaining aqueous acidic solution. Lyophilize for 48 hours.
-
Result: A dark purple, fluffy powder (Chloride or Formate salt form).
-
QC Validation
Dissolve a small amount of the final powder in Mobile Phase A.
-
Purity Calculation: (Area of D3A peak / Total Integrated Area at 520 nm) × 100.
-
Identity Confirmation: ESI-MS (Positive Mode).
-
Target Mass: m/z 465 [M]+ (Delphinidin aglycone 303 + Arabinose 162).
-
Differentiation: MS/MS fragmentation is required to distinguish from Galactoside/Glucoside (all have same m/z). However, retention time comparison with standards is the primary confirmation tool here.
-
References
-
Zhang, Y., et al. (2020). "Extraction, stability, and food applications of 3-deoxyanthocyanidins." Comprehensive Reviews in Food Science and Food Safety. Link
-
Downey, M. O., & Rochfort, S. (2008). "Simultaneous separation of anthocyanins and flavonols in grape skin extracts." Journal of Chromatography A. Link
-
Sui, X., et al. (2014). "Thermal and pH stability of anthocyanins." Food Chemistry. Link
-
Castañeda-Ovando, A., et al. (2009).[3] "Chemical studies of anthocyanins: A review." Food Chemistry. Link
-
Alappat, B., & Alappat, J. (2020). "Anthocyanin Pigments: Beyond Colors."[4] Molecules. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing Delphinidin 3-Arabinoside in Experimental Settings
Introduction:
Delphinidin 3-arabinoside, a prominent anthocyanin found in various berries and colored vegetables, is a molecule of significant interest in pharmaceutical and nutraceutical research due to its potent antioxidant and anti-inflammatory properties.[1][2][3] However, its inherent instability, particularly its susceptibility to thermal degradation, presents a considerable challenge for researchers aiming for accurate quantification and consistent results in experimental assays. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and prevent the thermal degradation of delphinidin 3-arabinoside, ensuring the integrity of your research outcomes.
The stability of anthocyanins like delphinidin 3-arabinoside is influenced by a multitude of factors including pH, temperature, light, and the presence of oxygen.[4][5][6] Thermal degradation, in particular, often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[7][8][9] Understanding and controlling these factors are paramount to preserving the molecule's structure and function throughout your experimental workflow.
Troubleshooting Guide: Preventing Thermal Degradation
This section addresses common issues encountered during the handling and analysis of delphinidin 3-arabinoside.
Q1: I'm observing a rapid loss of color and a decrease in the concentration of my delphinidin 3-arabinoside standard during sample preparation. What is the primary cause?
A1: The most likely culprit is thermal degradation, especially if your protocol involves heating steps. Delphinidin 3-arabinoside, like many anthocyanins, is heat-sensitive.[10][11] The degradation process can involve the hydrolysis of the glycosidic bond, leading to the formation of the less stable aglycone, or the opening of the pyran ring to form a chalcone, which can then degrade further into brown, insoluble compounds.[12]
Immediate Corrective Actions:
-
Minimize Heat Exposure: Conduct all sample preparation steps at or below room temperature whenever possible. If heating is unavoidable, use the lowest possible temperature for the shortest duration.
-
Work Efficiently: Prepare samples immediately before analysis to minimize the time they are exposed to ambient temperatures.
-
Utilize Ice Baths: Keep your sample tubes and solutions on ice throughout the preparation process.
Q2: My delphinidin 3-arabinoside solution appears stable at first, but I see significant degradation after a few hours at room temperature, even without direct heating. What's happening?
A2: This delayed degradation is often a result of a combination of factors, with pH playing a critical role alongside ambient temperature. Delphinidin and its glycosides are most stable under acidic conditions (pH < 3).[9][13] As the pH increases towards neutral or alkaline, the molecular structure changes, making it more susceptible to degradation, even at moderate temperatures.[13]
Proactive Prevention Strategy:
-
pH Control is Crucial: Ensure your solvents and buffers are acidic, ideally within a pH range of 1-3.[9] This can be achieved by using acidified water (e.g., with formic acid or hydrochloric acid) for reconstitution and dilution.
-
Verify Solvent pH: Always measure the pH of your final sample solution to confirm it is within the optimal stability range.
Q3: I'm using an acidic buffer, but my results are still inconsistent, especially between different batches of experiments. What other factors could be at play?
A3: Beyond temperature and pH, other environmental factors can significantly impact the stability of delphinidin 3-arabinoside. These include:
-
Light Exposure: Anthocyanins are sensitive to light, which can accelerate degradation.[4][5]
-
Oxygen: The presence of oxygen can promote oxidative degradation, especially when combined with heat.[6]
-
Enzymatic Activity: If working with crude extracts, enzymes like polyphenol oxidase (PPO) and peroxidase can contribute to degradation.[4]
Comprehensive Mitigation Protocol:
-
Light Protection: Work in a dimly lit area or use amber-colored vials and tubes to protect your samples from light.
-
Oxygen Exclusion: For long-term storage or sensitive experiments, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Enzyme Inactivation: If using plant extracts, consider a brief heat treatment (blanching) of the raw material to inactivate enzymes before extraction. However, this must be carefully balanced against the risk of thermal degradation of the anthocyanin itself.
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature for storing delphinidin 3-arabinoside stock solutions?
A: For short-term storage (a few days), refrigeration at 4°C is acceptable, provided the solution is in an acidic, light-protected environment. For long-term storage, freezing at -20°C or, ideally, -80°C is highly recommended to minimize degradation.[10]
Q: Can I use a rotary evaporator to concentrate my delphinidin 3-arabinoside extract?
A: Yes, but with extreme caution. The combination of heat and vacuum can accelerate degradation. If you must use a rotary evaporator, ensure the water bath temperature is kept as low as possible (ideally below 40°C) and the process is completed as quickly as possible.[10] Freeze-drying (lyophilization) is a much safer alternative for concentrating anthocyanin-containing solutions.
Q: How does the sugar moiety (arabinoside) affect the stability of delphinidin?
A: The glycosylation of delphinidin at the C3 position, as in delphinidin 3-arabinoside, generally increases its stability compared to the aglycone form.[3][14] The sugar moiety helps to protect the flavylium cation from nucleophilic attack by water, which is a key step in the degradation pathway.
Q: Are there any additives that can help stabilize my delphinidin 3-arabinoside solutions?
A: Yes, a technique called copigmentation can enhance stability. This involves the addition of other colorless organic molecules (copigments), such as other flavonoids, phenolic acids, or organic acids.[15] These molecules can form complexes with the anthocyanin, protecting it from degradation.
Experimental Protocols
Protocol 1: Preparation of a Stable Delphinidin 3-Arabinoside Standard Solution
-
Reconstitution: Dissolve the powdered delphinidin 3-arabinoside in a solvent of acidified methanol (0.1% HCl in methanol).
-
Dilution: Perform serial dilutions using an acidic aqueous buffer, such as 0.1 M glycine-HCl buffer at pH 2.5.
-
Storage: Store the stock solution in an amber glass vial at -80°C. Prepare working solutions fresh for each experiment.
Protocol 2: Quantification of Delphinidin 3-Arabinoside by HPLC-DAD
This protocol provides a framework for the reliable quantification of delphinidin 3-arabinoside, minimizing on-instrument degradation.
-
Mobile Phase Preparation:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 5% formic acid in methanol.
-
-
Gradient Elution: Develop a gradient that provides good separation of delphinidin 3-arabinoside from other components in your sample. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B
-
-
Column and Temperature: Use a C18 reverse-phase column and maintain a low column temperature (e.g., 25°C) to prevent on-column degradation.
-
Detection: Monitor at the wavelength of maximum absorbance for delphinidin 3-arabinoside, which is typically around 520 nm.
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is stable and the peak area is reproducible.
Data Presentation
Table 1: Influence of pH on the Stability of Delphinidin 3-Arabinoside at 25°C over 8 hours
| pH | Stability after 8 hours (%) |
| 2.0 | >98%[14] |
| 4.0 | >90%[14] |
| 7.0 | ~30%[14] |
Table 2: General Temperature Thresholds for Anthocyanin Stability
| Temperature Range | General Effect on Anthocyanins |
| < 40°C | Generally stable, especially at low pH.[10] |
| 40°C - 70°C | Degradation becomes more significant, particularly with prolonged exposure. |
| > 70°C | Rapid degradation is expected. |
Visualizations
Diagram 1: Key Factors Influencing Delphinidin 3-Arabinoside Degradation
Caption: Factors contributing to the degradation of delphinidin 3-arabinoside.
Diagram 2: Troubleshooting Workflow for Delphinidin 3-Arabinoside Instability
Caption: A logical workflow for troubleshooting delphinidin 3-arabinoside degradation.
References
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality | MDPI [mdpi.com]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolink.no [biolink.no]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Minimizing light sensitivity of delphinidin 3-arabinoside samples
Ticket ID: D3A-STAB-001 Status: Open Priority: Critical (Light/pH Sensitive)
Executive Summary & Mechanism (The "Why")
The Core Issue: Delphinidin 3-arabinoside (D3A) is among the most unstable anthocyanins due to the specific hydroxylation pattern of its B-ring. Unlike pelargonidin or malvidin, delphinidin possesses three hydroxyl groups at positions 3', 4', and 5' (ortho-dihydroxyl structure).
The Mechanism of Failure:
-
Photochemical Excitation: Upon exposure to light (UV or visible), the flavylium cation enters an excited state, lowering the activation energy for nucleophilic attack by water.
-
Hydration (Color Loss): Water attacks the C2 position, converting the red Flavylium Cation into the colorless Hemiacetal (Carbinol Pseudobase) .
-
Ring Opening (Browning): The hemiacetal rapidly tautomerizes into the yellow Chalcone .
-
Oxidative Cleavage: In the presence of oxygen and light, the chalcone undergoes irreversible cleavage, degrading into Gallic Acid and Phloroglucinaldehyde .
Key Takeaway: Stability is not just about "darkness"; it is a function of the pH-Light-Temperature Triad . Light acts as a catalyst for the pH-dependent hydration reaction.
Stability & Handling Protocols
storage_protocol_v2.1
Objective: Prevent autoxidation and hydrolysis during long-term storage.
| Parameter | Specification | Scientific Rationale |
| Temperature | -80°C (Preferred) -20°C (Acceptable < 1 month) | Arrhenius kinetics: degradation rates double for every 10°C increase. |
| Atmosphere | Argon or N₂ Overlay | Displaces oxygen, preventing B-ring oxidation (browning). |
| Container | Amber Borosilicate Glass | Blocks UV/Blue light (300–500 nm) which overlaps with D3A absorbance. |
| Physical State | Lyophilized Powder | Removal of water prevents hydrolysis of the glycosidic bond. |
reconstitution_workflow_v3.0
Objective: Solubilize D3A without triggering the flavylium-to-chalcone shift.
CRITICAL WARNING: Never reconstitute D3A in neutral water or non-acidified methanol. This causes immediate deprotonation to the quinoidal base (blue/purple) and rapid degradation.
-
Prepare Solvent: 90% Methanol / 10% Water + 0.1% to 1.0% HCl (v/v) .
-
Note: Formic acid (1-5%) is an acceptable volatile alternative for LC-MS, but HCl provides stronger stabilization.
-
-
Equilibrate: Allow the solvent to chill to 4°C before addition.
-
Dissolve: Add solvent to the amber vial. Vortex briefly (5-10 seconds).
-
Verify: Solution must be vibrant red . If purple or blue, pH is too high (> pH 3.0). Add 1M HCl dropwise immediately.
Visualization: Stability Logic & Pathways
Diagram 1: The Degradation Cascade
This diagram illustrates the irreversible pathway you are trying to prevent.
Caption: The degradation pathway of Delphinidin 3-Arabinoside. Note that acidification (Green Dotted Line) is the only recovery mechanism before irreversible oxidation occurs.
Diagram 2: Experimental Workflow for Light Minimization
Caption: Optimized workflow to minimize light and thermal stress during sample preparation.
Troubleshooting Guide (FAQs)
Issue: Sample Color Shift
Q: My stock solution turned from red to brown/colorless after 2 hours. Can I save it?
-
Diagnosis: You likely used a non-acidified solvent or the pH drifted above 3.5. The shift to colorless indicates Hemiacetal formation; brown indicates Chalcone oxidation.
-
Resolution:
-
Immediately add 1% v/v concentrated HCl.
-
If color returns to red, the ring has closed back to the Flavylium cation.
-
If color remains brown/yellow, irreversible oxidation has occurred. Discard sample.
-
Issue: HPLC Peak Splitting
Q: I see a split peak or "shoulder" on my chromatogram for D3A.
-
Diagnosis: This is often not degradation, but the separation of the Chalcone and Flavylium forms on the column if the mobile phase is not sufficiently acidic.
-
Resolution: Ensure your HPLC mobile phase A contains at least 1% Formic Acid or 0.5% Phosphoric Acid . The low pH forces the equilibrium entirely to the Flavylium form, sharpening the peak.
Issue: Molar Extinction Coefficient
Q: I need to quantify D3A but don't have a standard curve yet. What value should I use?
-
Data: For Delphinidin glycosides in acidified methanol (0.1% HCl), use a molar extinction coefficient (
) of approximately 26,900 L·mol⁻¹·cm⁻¹ at 530–540 nm. -
Note: Always validate with a commercial standard if GLP compliance is required.
References
-
Chemistry and Pharmacological Actions of Delphinidin.Frontiers in Nutrition. (Discusses the B-ring instability and pH-dependent color changes).
-
Anthocyanins: Factors Affecting Their Stability and Degradation.Plants (Basel).
-
Delphinidin-3-O-arabinoside chloride Product Data.MedChemExpress.
-
Effect of solvent and pH on the stability of delphinidin.MedCrave. (Molecular modeling of solvent interactions).
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Delphinidin 3-Arabinoside and Cyanidin for Researchers and Drug Development Professionals
In the pursuit of novel therapeutic agents, particularly those aimed at mitigating oxidative stress-implicated pathologies, anthocyanins have emerged as a promising class of flavonoids. Among these, delphinidin and cyanidin derivatives are of significant interest due to their potent antioxidant properties. This guide provides an in-depth, objective comparison of the antioxidant capacities of delphinidin 3-arabinoside and its aglycone, delphinidin, against cyanidin, grounded in experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
The Structural Basis of Antioxidant Efficacy: A Tale of Hydroxyl Groups
The antioxidant activity of anthocyanins is intrinsically linked to their chemical structure, specifically the arrangement and number of hydroxyl (-OH) groups on the flavonoid backbone.[1][2] The primary mechanism of action involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process heavily influenced by the substitution pattern on the B-ring.[1]
Delphinidin possesses three hydroxyl groups on its B-ring, creating a pyrogallol moiety. In contrast, cyanidin has two hydroxyl groups, forming a catechol structure.[1] This additional hydroxyl group in delphinidin generally enhances its radical scavenging activity by increasing the molecule's ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance.[1][3] Consequently, delphinidin often exhibits superior antioxidant capacity compared to cyanidin in various in vitro assays.[1][4]
The glycosylation of these aglycones, such as the attachment of an arabinose sugar to form delphinidin 3-arabinoside, can modulate this activity. While glycosylation can enhance the stability and bioavailability of the anthocyanin, it may slightly decrease the intrinsic antioxidant activity compared to the aglycone form.[4] However, the overall antioxidant potential remains significant.
Figure 1: Simplified 2D representation of Delphinidin and Cyanidin structures, highlighting the key B-ring hydroxyl group differences.
Quantitative Comparison of Antioxidant Capacity
To provide a clear and objective comparison, the following table summarizes experimental data from various studies employing common in vitro antioxidant assays. These assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity), operate through different mechanisms, offering a comprehensive view of antioxidant potential.
| Compound | Assay | Results (IC50 or equivalent) | Reference(s) |
| Delphinidin | DPPH | IC50: 80 µM | [5] |
| Cyanidin | DPPH | IC50: 63 µM | [5] |
| Delphinidin 3-glucoside | DPPH | Lower activity than cyanidin 3-glucoside | [1] |
| Cyanidin 3-glucoside | DPPH | Higher activity than delphinidin 3-glucoside | [1] |
| Delphinidin | ABTS | Generally higher activity than cyanidin | [6] |
| Cyanidin | ABTS | Lower activity than delphinidin | [6] |
| Delphinidin 3-arabinoside | Peroxynitrite | Lower reactivity than cyanidin 3-arabinoside | [1] |
| Cyanidin 3-arabinoside | Peroxynitrite | Higher reactivity than delphinidin 3-arabinoside | [1] |
| Delphinidin | FRAP | Strong reductant | [1] |
| Cyanidin | FRAP | Strong reductant | [1] |
Note: Lower IC50 values indicate higher antioxidant activity. The relative antioxidant capacity can vary depending on the specific assay and the nature of the glycosidic linkage.
Mechanistic Insights into Antioxidant Action
The antioxidant activity of these compounds is primarily attributed to two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The ORAC assay is a typical example of a HAT-based method.
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical. The DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[7]
The pyrogallol structure of delphinidin's B-ring makes it a more potent hydrogen donor compared to cyanidin's catechol structure, thus often leading to superior performance in HAT-based assays.[1] In SET-based assays, both compounds are effective electron donors, though the additional hydroxyl group in delphinidin can also contribute to enhanced activity.
Experimental Protocols for Antioxidant Capacity Assessment
For researchers aiming to replicate or build upon these findings, the following are detailed, self-validating protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds.[8][9] It measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10]
Figure 2: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Prepare a series of concentrations of the test compounds (delphinidin 3-arabinoside, cyanidin) and a positive control (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the test compound at various concentrations to the wells.
-
For the blank, add methanol instead of the test compound.
-
For the control, add the solvent of the test compound instead of the sample.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] This method is applicable to both lipophilic and hydrophilic antioxidants and is less affected by interfering compounds than the DPPH assay.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and the potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox).
-
In a 96-well microplate or cuvettes, add a large volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Add a small volume of the test compound at various concentrations (e.g., 10 µL).
-
-
Incubation and Measurement:
-
Mix the solutions and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.
-
Conclusion
The available evidence strongly suggests that both delphinidin 3-arabinoside and cyanidin are potent antioxidants. The superior antioxidant capacity of delphinidin and its derivatives in many assays can be attributed to the presence of an additional hydroxyl group on the B-ring.[1][13] However, the choice between these compounds for research and drug development should not be based solely on in vitro antioxidant assays. Factors such as stability, bioavailability, and specific biological targets are also critical considerations.[3][13] The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the antioxidant potential of these and other promising natural compounds.
References
-
Delphinidin and cyanidin exhibit antiproliferative and apoptotic effects in MCF7 human breast cancer cells - OAText. [Link]
-
Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - MDPI. [Link]
-
Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - NIH. [Link]
-
Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus) with ELISA Reader | Pharmacon: Jurnal Farmasi Indonesia. [Link]
-
Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - Frontiers. [Link]
-
DPPH radical scavenging activity of the cyanobacterial extracts. Each value represents the mean ± standard deviations for triplicate experiments. - ResearchGate. [Link]
-
Antioxidant Assay: The DPPH Method - LOUIS. [Link]
-
Potential Effects of Delphinidin-3-O-Sambubioside and Cyanidin-3-O-Sambubioside of Hibiscus sabdariffa L. on Ruminant Meat and Milk Quality - NIH. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. [Link]
-
State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC. [Link]
-
The Anthocyanidins Cyanidin and Delphinidin Are Potent Inhibitors of the Epidermal Growth-Factor Receptor | Request PDF - ResearchGate. [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - MDPI. [Link]
-
DPPH Radical Scavenging Assay - MDPI. [Link]
-
Full article: Anthocyanins and Proanthocyanidins: Chemical Structures, Food Sources, Bioactivities, and Product Development - Taylor & Francis Online. [Link]
-
Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different - Pharmacognosy Magazine. [Link]
-
Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Publishing. [Link]
-
Study on the antioxidant ability of procyanidins and their complexes - E3S Web of Conferences. [Link]
-
Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. - CABI Digital Library. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. [Link]
-
Identification of Flavonoid and Phenolic Antioxidants in Black Currants, Blueberries, Raspberries, Red Currants, and Cranberries - Miloa Academy. [Link]
-
Antioxidant Activity and Structural Characterization of Anthocyanin–Polysaccharide Complexes from Aronia melanocarpa - MDPI. [Link]
-
Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays - MDPI. [Link]
-
ABTS˙+ Antioxidant Assay. [Link]
-
Cytoprotective Mechanism of Cyanidin and Delphinidin against Oxidative Stress-Induced Tenofibroblast Death - PMC - NIH. [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. [Link]
-
The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays - PubMed. [Link]
-
Comparison of Phytochemicals, Antioxidant, and In Vitro Anti-Alzheimer Properties of Twenty-Seven Morus spp. Cultivated in Thailand - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 4. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Phytochemicals, Antioxidant, and In Vitro Anti-Alzheimer Properties of Twenty-Seven Morus spp. Cultivated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Delphinidin 3-Arabinoside Analysis: Ensuring Accuracy and Comparability in Phytochemical Research
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Delphinidin 3-arabinoside, a prominent anthocyanin in various berries and colored plants, is of significant interest due to its potential health benefits. However, the variability in analytical methodologies across different laboratories can lead to inconsistent and incomparable data, hindering scientific progress. This guide provides an in-depth comparison of common analytical techniques for delphinidin 3-arabinoside, proposes a framework for conducting an inter-laboratory comparison study, and offers insights into ensuring data integrity and reliability.
The Critical Need for Standardized Analysis of Delphinidin 3-Arabinoside
Delphinidin 3-arabinoside is a water-soluble flavonoid responsible for the deep red, purple, and blue hues in many fruits and flowers. Beyond its role as a natural colorant, it is being investigated for a range of bioactivities. As research into the therapeutic potential of this compound intensifies, the need for robust and reproducible analytical methods becomes increasingly critical. Inter-laboratory variation in analytical results can arise from differences in sample preparation, analytical instrumentation, and data processing. A collaborative study to compare and harmonize analytical approaches is essential for establishing a benchmark for accurate quantification.
A Comparative Overview of Analytical Methodologies
The two most prevalent techniques for the analysis of delphinidin 3-arabinoside are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique set of advantages and disadvantages.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely accessible and robust technique for the quantification of anthocyanins.[1] Separation is typically achieved on a C18 reversed-phase column, and detection is performed at a specific wavelength in the visible spectrum (around 520 nm for anthocyanins).
-
Expertise & Experience: The choice of a C18 column is based on the polarity of delphinidin 3-arabinoside. The acidic mobile phase (typically containing formic acid) is crucial for maintaining the flavylium cation form of the anthocyanin, which is the stable, colored form essential for accurate detection.[2] The DAD detector provides spectral information, which aids in peak identification and purity assessment.
-
Trustworthiness: Method validation for HPLC-DAD should, at a minimum, include assessments of linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ), in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD.[1] This technique is particularly advantageous for analyzing complex matrices or when very low concentrations of the analyte are expected.
-
Expertise & Experience: The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for delphinidin 3-arabinoside are monitored. This minimizes interference from co-eluting compounds. The use of an internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
-
Trustworthiness: Validation of an LC-MS/MS method involves the same parameters as HPLC-DAD, with the addition of assessing matrix effects and the stability of the analyte in the matrix.[4]
Proposed Inter-Laboratory Comparison Study: A Framework for Success
While no formal inter-laboratory comparison study for delphinidin 3-arabinoside has been published, a robust study can be designed based on principles from collaborative studies of other anthocyanins and analytical method validation guidelines.[5]
Study Design
The study should involve a minimum of five participating laboratories with expertise in phytochemical analysis. A central organizing body would be responsible for preparing and distributing a homogenous test material (e.g., a well-characterized blueberry extract) and a certified reference standard of delphinidin 3-arabinoside.
Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
Caption: Proposed workflow for the inter-laboratory comparison study.
Detailed Experimental Protocols
Participating laboratories should adhere to the following standardized protocols to minimize variability.
3.3.1. Sample Preparation: Extraction of Delphinidin 3-Arabinoside from Blueberry Matrix
-
Homogenization: Accurately weigh approximately 1 g of the freeze-dried, homogenized blueberry test material into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 20 mL of acidified methanol (80% methanol, 19% water, 1% formic acid v/v/v). The acidic conditions are crucial for anthocyanin stability.[6]
-
Extraction Procedure: Sonicate the mixture for 15 minutes in a cold water bath to prevent degradation of the analyte.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the pellet with an additional 20 mL of the extraction solvent to ensure complete extraction.
-
Combine and Filter: Combine the supernatants and filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial for analysis.
3.3.2. HPLC-DAD Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, increasing linearly to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 520 nm.
-
Column Temperature: 30 °C.
3.3.3. LC-MS/MS Analysis
-
Column and Mobile Phases: Similar to HPLC-DAD.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for delphinidin 3-arabinoside and the internal standard should be determined and optimized prior to the study.
-
Source Parameters: Optimized for the specific instrument used.
Data Analysis and Acceptance Criteria
The primary outcomes of the inter-laboratory comparison will be the assessment of repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[7]
Data Presentation
The following table summarizes the key performance characteristics to be evaluated and the expected outcomes.
| Performance Characteristic | Analytical Method | Acceptance Criteria | Rationale |
| Repeatability (RSDr) | HPLC-DAD & LC-MS/MS | ≤ 5% | Demonstrates the precision of the method under the same operating conditions over a short interval of time.[8][9] |
| Reproducibility (RSDR) | HPLC-DAD & LC-MS/MS | ≤ 15% | Assesses the precision between laboratories, which is a critical measure of method robustness.[8][9] |
| Accuracy (Recovery) | HPLC-DAD & LC-MS/MS | 80-120% | Ensures the closeness of the measured value to the true value, determined using the certified reference material. |
| Linearity (r²) | HPLC-DAD & LC-MS/MS | ≥ 0.995 | Confirms a direct proportional relationship between the analyte concentration and the instrument response.[10] |
Statistical Analysis
Statistical analysis of the submitted data should be performed in accordance with ISO 5725 guidelines. This will involve the calculation of the mean, standard deviation, repeatability standard deviation (sr), and reproducibility standard deviation (sR) for each analytical method. Outlier tests (e.g., Cochran's and Grubb's tests) should be applied to identify and potentially exclude statistically divergent data.
Conclusion and Recommendations
A successful inter-laboratory comparison of delphinidin 3-arabinoside analysis will provide the scientific community with a validated and harmonized approach for the quantification of this important phytochemical. The results will enable researchers to generate more reliable and comparable data, ultimately accelerating our understanding of the compound's biological significance. Based on the findings, a set of best practice recommendations should be published, providing clear guidance on sample preparation, analytical conditions, and data reporting for the analysis of delphinidin 3-arabinoside. This collaborative effort will enhance the overall quality and integrity of research in the fields of natural products chemistry, pharmacology, and drug development.
References
-
Miloa Academy. (n.d.). Identification of Flavonoid and Phenolic Antioxidants in Black Currants, Blueberries, Raspberries, Red Currants, and Cranberries. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-DAD chromatograms corresponding to representative samples of anthocyanin profiles the blueberry. Peaks assignment: 1, Delphinidin 3-galactoside. Retrieved from [Link]
-
MDPI. (2021, July 14). Identification, Quantification, and Method Validation of Anthocyanins. Retrieved from [Link]
-
USDA ARS. (n.d.). Correlation of two anthocyanin quantification methods. Retrieved from [Link]
-
PubMed Central. (2022, October 21). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Retrieved from [Link]
-
MDPI. (n.d.). LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. Retrieved from [Link]
-
MDPI. (n.d.). Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State. Retrieved from [Link]
-
University of Saskatchewan. (n.d.). HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparatio. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration. Retrieved from [Link]
-
MDPI. (n.d.). Total Phenolic, Anthocyanins HPLC-DAD-MS Determination and Antioxidant Capacity in Black Grape Skins and Blackberries: A Comparative Study. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
USDA ARS. (n.d.). Extraction of Anthocyanins and Polyphenolics from Blueberry Processing Waste. Retrieved from [Link]
-
Eurofins Scientific. (2024, January 30). Anthocyanin detection analysis. Retrieved from [Link]
-
MDPI. (2023, February 27). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Retrieved from [Link]
-
YMC America. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2. Retrieved from [Link]
-
Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Anthocyanin Analysis and Characterization. Retrieved from [Link]
-
Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions required for extraction, isolation, and characterization of delphinidin and its glycosides. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. Retrieved from [Link]
-
PubMed Central. (2023, January 28). Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Methods of analysis for anthocyanins in plants and biological fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of two methods for anthocyanin quantification. Retrieved from [Link]
-
Quest Journals. (n.d.). Acceptability Criteria for Replicate Tests In ISO 17025:2017 Testing Laboratories. Retrieved from [Link]
-
EPrints USM. (n.d.). METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) NUR ATIE. Retrieved from [Link]
-
ResearchGate. (n.d.). MS, MS², and MS³ spectra of Delphinidin-3-O-glucoside (peak 1). Retrieved from [Link]
Sources
- 1. Anthocyanin detection analysis - Eurofins Scientific [eurofins.in]
- 2. ymcamerica.com [ymcamerica.com]
- 3. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. scispace.com [scispace.com]
- 7. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. biopharminternational.com [biopharminternational.com]
- 9. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 10. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
